N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a methyl group, and a pyridin-2-yl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.
Mechanism of Action
Target of Action
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a complex compound with potential therapeutic applications. It has been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin. This suggests that the compound could have potential applications in the treatment of conditions related to melanin overproduction.
Mode of Action
It is believed to interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could lead to changes in the biochemical processes involving tyrosinase, such as the production of melanin.
Result of Action
The primary result of the action of this compound is the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzyl chloride and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the benzyl and methyl groups, making it less hydrophobic and potentially less active in certain biological assays.
N-benzyl-N-(pyridin-2-yl)benzamide: Similar structure but without the methyl group, which may affect its binding affinity and selectivity.
N-(4-methylpyridin-2-yl)benzamide: Similar but lacks the benzyl group, which can influence its solubility and pharmacokinetic properties.
Uniqueness
N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of both benzyl and methyl groups, which enhance its hydrophobicity and potentially improve its binding interactions with hydrophobic pockets in target proteins . This structural uniqueness can lead to better pharmacological profiles and increased efficacy in certain applications .
Properties
IUPAC Name |
N-benzyl-4-methyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTXXMQNFWVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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